REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([NH:8][CH:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:7])[CH3:6].[I-].[Na+].Br[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30]>[Na].O>[C:5]([NH:8][C:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])(=[O:7])[CH3:6] |f:0.1,3.4,^1:33|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
249 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
23 g
|
Type
|
solvent
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of ethanol dried by the method of R
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 1.5-2 hrs
|
Duration
|
1.75 (± 0.25) h
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20-24 hrs
|
Duration
|
22 (± 2) h
|
Type
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EXTRACTION
|
Details
|
extracted with ether twice
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride, dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The final stage of the evaporation
|
Type
|
CUSTOM
|
Details
|
was carried out at 70°-80°
|
Type
|
CUSTOM
|
Details
|
to remove last traces of solvent
|
Type
|
DISTILLATION
|
Details
|
was distilled through a wiped-film molecular still (Rota-Film Molecular Still
|
Type
|
CUSTOM
|
Details
|
A foreshot (about 45 g) was collected at about 100°/.01-.005 mm
|
Type
|
CUSTOM
|
Details
|
Pure triethyl-1-acetamido-1,1,7-heptanetricarboxylate, about 316 g (85%), was then collected at 240°-250°/.005 mm
|
Type
|
CUSTOM
|
Details
|
For other samples prepared similarly
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC(CCCCCCC(=O)OCC)(C(=O)OCC)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |